(2S)-3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid
Description
(2S)-3-Carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid is a chiral amino acid derivative characterized by a carbamoyl group (-CONH₂) at the third carbon, a 4-chlorophenyl-substituted formamido moiety (-NHCO-C₆H₄Cl) at the second carbon, and a carboxylic acid (-COOH) terminus. Its molecular formula is C₁₁H₁₀ClN₂O₃, with a molecular weight of 253.67 g/mol.
Properties
CAS No. |
381723-88-2 |
|---|---|
Molecular Formula |
C11H11ClN2O4 |
Molecular Weight |
270.67 g/mol |
IUPAC Name |
(2S)-4-amino-2-[(4-chlorobenzoyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C11H11ClN2O4/c12-7-3-1-6(2-4-7)10(16)14-8(11(17)18)5-9(13)15/h1-4,8H,5H2,(H2,13,15)(H,14,16)(H,17,18)/t8-/m0/s1 |
InChI Key |
KGNNVUXXSWNUIE-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CC(=O)N)C(=O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CC(=O)N)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid typically involves multi-step organic reactions. One common approach is the condensation reaction between a chlorophenyl derivative and a formamido-propanoic acid precursor. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogenating agents. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted analogs with different functional groups.
Scientific Research Applications
(2S)-3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Formamido vs. Sulfonamido Substituents
- (2S)-3-Carbamoyl-2-[(4-methoxybenzenesulfonamido)propanoic acid (C₁₁H₁₃N₂O₆S): Replaces the formamido group with a sulfonamido (-SO₂NH-) moiety and introduces a methoxy (-OCH₃) on the benzene ring. Molecular Weight: 315.30 g/mol (vs. 253.67 g/mol for the target compound).
- (2S)-3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid (C₁₆H₁₶ClNO₅S): Features a sulfonylamino (-SO₂NH-) group and a 4-chlorophenyl side chain. Impact: The bulky sulfonyl group increases steric hindrance, which may reduce membrane permeability but enhance target specificity .
Simpler Amino Acid Derivatives
- (2S)-2-Amino-3-(4-chlorophenyl)propanoic acid (C₉H₁₀ClNO₂): Lacks both carbamoyl and formamido groups. Impact: Reduced hydrogen-bonding capacity limits its utility in enzyme inhibition but simplifies synthesis for basic peptide frameworks . Molecular Weight: 199.63 g/mol .
- (2S)-2-[(4-Chlorophenyl)amino]propanoic acid (C₉H₁₀ClNO₂): Substitutes the formamido group with a direct amino (-NH-) linkage. Impact: The absence of the carbonyl group decreases stability under acidic conditions but improves solubility in polar solvents .
Structural Complexity and Pharmacological Potential
- Thiazole-Containing Analogs: Example: (2S)-2-[[4-[[4-(4-Chlorophenyl)-5-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylamino]-3-phenylpropanoic acid (C₃₂H₂₅ClN₄O₅S₂):
- Incorporates a thiazole ring and extended aromatic systems.
- Impact : The thiazole moiety enhances π-π stacking interactions with biological targets, making it suitable for kinase or protease inhibition .
- Molecular Weight: 677.20 g/mol .
Physicochemical Properties
Biological Activity
(2S)-3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid, with a molecular formula of C11H12ClN3O4 and a molecular weight of 270.67 g/mol, is a compound of significant interest in medicinal chemistry. Its unique structure, featuring a chiral center and multiple functional groups, suggests potential biological activities that warrant detailed exploration.
Structural Characteristics
The compound consists of:
- A propanoic acid backbone
- A carbamoyl group
- A formamido group
- A 4-chlorophenyl substituent
These features indicate potential interactions within biological systems, making it a candidate for pharmaceutical applications.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising areas:
- Pharmaceutical Development : The compound may serve as a lead in drug discovery, particularly in targeting specific pathways in cancer and inflammatory diseases due to its structural analogies to known bioactive compounds.
- Mechanism of Action : Interaction studies are essential for elucidating the compound's mechanism of action. Initial studies suggest that it may inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Therapeutic Effects : Preliminary findings indicate potential anti-inflammatory and anticancer properties. Further research is necessary to confirm these effects through in vitro and in vivo studies.
Case Studies and Research Findings
Several studies have investigated the biological effects of structurally similar compounds, providing insights into the potential activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that similar carbamoyl derivatives exhibit significant cytotoxicity against various cancer cell lines, indicating potential for anticancer applications. |
| Study 2 | Investigated the anti-inflammatory effects of related compounds, showing inhibition of pro-inflammatory cytokines in vitro. |
| Study 3 | Explored the pharmacokinetics and metabolism of structurally related compounds, providing a framework for understanding how this compound might behave in biological systems. |
Synthesis and Derivatives
The synthesis methods for this compound are not extensively documented, indicating a gap in the literature that needs to be addressed through exploratory research. Potential synthetic routes could involve:
- Carbamoylation reactions with appropriate substrates.
- Formamidation techniques to introduce the formamido group effectively.
Future Directions
Given its structural uniqueness and potential biological activities, future research should focus on:
- In-depth pharmacological studies to establish efficacy and safety profiles.
- Mechanistic studies to understand its interactions at the molecular level.
- Exploration of analogs to optimize biological activity and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
